Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate
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Overview
Description
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom and a methyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Cbz Protecting Group: The nitrogen atom of the piperidine ring is protected using the carbobenzyloxy (Cbz) group. This is usually achieved by reacting the piperidine derivative with benzyl chloroformate under basic conditions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the Cbz group to a free amine.
Substitution: Nucleophilic substitution reactions can replace the Cbz group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or strong bases are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or free amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The Cbz group provides protection to the nitrogen atom, allowing selective reactions at other sites. The ester group can undergo hydrolysis to release the active piperidine derivative, which can interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar ester functional group and are used in the synthesis of biologically active molecules.
Meso Compounds: These compounds contain chiral centers but are achiral overall due to internal symmetry.
Uniqueness
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both Cbz and methyl ester groups. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-O-benzyl 3-O-methyl 2-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-12-14(15(18)20-2)9-6-10-17(12)16(19)21-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3 |
InChI Key |
PEYJWMSDHXNKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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